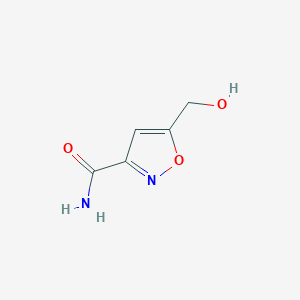![molecular formula C19H22N2O2 B2668764 2-[(3,4-dimethoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazole CAS No. 871552-99-7](/img/structure/B2668764.png)
2-[(3,4-dimethoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3,4-dimethoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazole is a chemical compound belonging to the benzodiazole class. This compound is characterized by the presence of a benzodiazole ring substituted with a 3,4-dimethoxyphenylmethyl group and a propyl group. Benzodiazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-dimethoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazole typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the 3,4-Dimethoxyphenylmethyl Group: The 3,4-dimethoxyphenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, where 3,4-dimethoxybenzyl chloride reacts with the benzodiazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the Propyl Group: The propyl group can be introduced through a nucleophilic substitution reaction, where a propyl halide reacts with the benzodiazole derivative in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the benzodiazole ring or the methoxy groups, resulting in the formation of dihydrobenzodiazole or demethylated derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzodiazole ring or the phenyl ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halides, sulfonates, and organometallic compounds can be used under appropriate conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation: Quinone derivatives and other oxidized products.
Reduction: Dihydrobenzodiazole and demethylated derivatives.
Substitution: Various substituted benzodiazole derivatives depending on the reagents used.
科学研究应用
2-[(3,4-dimethoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Biology: It is used as a probe to study biological pathways and molecular interactions involving benzodiazole derivatives.
Material Science: The compound is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 2-[(3,4-dimethoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, among others.
相似化合物的比较
Similar Compounds
2-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazole: Lacks the propyl group, which may affect its biological activity and chemical properties.
2-[(3,4-dimethoxyphenyl)methyl]-1-ethyl-1H-1,3-benzodiazole: Contains an ethyl group instead of a propyl group, leading to differences in steric and electronic effects.
2-[(3,4-dimethoxyphenyl)methyl]-1-methyl-1H-1,3-benzodiazole: Contains a methyl group instead of a propyl group, which may influence its reactivity and interactions.
Uniqueness
2-[(3,4-dimethoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazole is unique due to the presence of the propyl group, which can impact its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. This structural feature may also influence its binding affinity and specificity towards molecular targets, making it a valuable compound for research and development in various fields.
属性
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methyl]-1-propylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-4-11-21-16-8-6-5-7-15(16)20-19(21)13-14-9-10-17(22-2)18(12-14)23-3/h5-10,12H,4,11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKRAAFGAUGVTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-4-(Dimethylamino)-N-[[3-(trifluoromethyl)cyclopentyl]methyl]but-2-enamide](/img/structure/B2668686.png)


![7-ethyl-5-((4-fluorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2668691.png)

![2,2,2-trifluoro-N-[5-(hydroxyimino)-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-7-yl]acetamide](/img/structure/B2668693.png)
![N-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-sulfonamide](/img/structure/B2668695.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-tosylpropanamide](/img/structure/B2668701.png)
![2-(4-fluorophenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2668703.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea](/img/structure/B2668704.png)
